molecular formula C19H26O3 B159665 7-Keto-dehydroepiandrosterone CAS No. 566-19-8

7-Keto-dehydroepiandrosterone

Cat. No.: B159665
CAS No.: 566-19-8
M. Wt: 302.4 g/mol
InChI Key: KPRGOTLNGIBVFL-GINZOMEDSA-N
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Description

7-Ketodehydroepiandrosterone, commonly known as 7-Keto-DHEA, is a metabolite of dehydroepiandrosterone (DHEA). It is a steroid prohormone produced by the metabolism of DHEA. Unlike DHEA, 7-Keto-DHEA is not converted to testosterone or estrogen by the human body . This compound has gained attention for its potential benefits in weight loss and metabolism enhancement .

Mechanism of Action

Target of Action

7-Keto-dehydroepiandrosterone (7-keto-DHEA) is a steroid prohormone produced by metabolism of the prohormone dehydroepiandrosterone (DHEA) . This makes it a potentially more useful relative of the DHEA steroid when used as a supplement .

Mode of Action

7-keto-DHEA might promote weight loss by speeding up the body’s metabolism and converting more energy to heat instead of storing it as fat . It may inhibit the activity of enzymes involved in the production and storage of fat cells . By doing so, it may prevent the body from storing excess fat and promote the breakdown of existing fat stores .

Pharmacokinetics

Sustained baseline elevation of adg, a distal dht metabolite, raises concerns about the potential negative impact of dhea supplementation on the prostate gland .

Result of Action

7-keto-DHEA might promote weight loss by speeding up the body’s metabolism and converting more energy to heat instead of storing it as fat . Research has shown that 7-Keto can help enhance the activity of immune cells, such as T cells and natural killer cells, which are responsible for fighting off pathogens and cancer cells .

Action Environment

The action of 7-keto-DHEA can be influenced by various environmental factors. For instance, dieting is usually accompanied by reduced resting metabolic rate, obese persons may benefit from using 7-keto-DHEA when dieting due to increased metabolic rate . The safety profile of 7-keto-dhea is generally well-tolerated with a low side-effect profile, but changes in blood hormone parameters have been reported .

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Keto-DHEA can be synthesized from DHEA through a series of oxidation reactions. The primary synthetic route involves the oxidation of DHEA using reagents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of acetic acid . The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 7-Keto-DHEA involves large-scale oxidation of DHEA using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Keto-DHEA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 7-hydroxy-DHEA, 7-oxo-DHEA, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 7-Keto-DHEA

7-Keto-DHEA is unique in that it does not convert to sex hormones like testosterone and estrogen, reducing the risk of hormonal side effects . It is also more effective in promoting thermogenesis and metabolic rate enhancement compared to its parent compound, DHEA .

Properties

IUPAC Name

(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-7,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-14,17,20H,3-9H2,1-2H3/t12-,13-,14-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRGOTLNGIBVFL-GINZOMEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801024029
Record name 7-Ketodehydroepiandrosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566-19-8
Record name 7-Oxo-DHEA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxodehydroepiandrosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ketodehydroepiandrosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-KETO-DEHYDROEPIANDROSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2334LJD2E9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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